5-Aminovaleric Acid Hydrobromide (Low water content)
Overview
Description
5-Aminovaleric Acid Hydrobromide (Low water content) is a chemical compound with the CAS number 2173111-73-2 . It is also known by other names such as 5-AVABr, Homopiperidinic Acid Hydrobromide, and 5-Aminopentanoic Acid Hydrobromide .
Molecular Structure Analysis
The molecular formula of 5-Aminovaleric Acid Hydrobromide (Low water content) is C5H11NO2·HBr, and its molecular weight is 198.06 g/mol .Physical And Chemical Properties Analysis
5-Aminovaleric Acid Hydrobromide (Low water content) is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic .Scientific Research Applications
- Enzymatic Conversion : Researchers have achieved the enzymatic conversion of l-lysine to 5AVA using lysine 2-monooxygenase (encoded by the davB gene) and 5-aminovaleramidase (encoded by the davA gene) .
- Chemical Properties : 5-Aminovaleric acid hydrobromide appears as white to pale yellow crystalline powder or solid .
- Derivatives : Related compounds include 2-amino-5-bromobenzoic acid hydrobromide and (±)-α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid hydrobromide .
Polymer Synthesis and Industrial Chemicals
Biobased Coproduction in Microorganisms
Chemical Synthesis and Derivatives
Isotope-Labeled Forms
Other Hydrobromide Derivatives
Safety and Hazards
Mechanism of Action
- Enzymatic Conversion : 5AVA is enzymatically converted from l-lysine using two key enzymes:
- Interaction : These enzymes catalyze the conversion of l-lysine to 5AVA, resulting in the removal of the amino group .
- Downstream Effects : 5AVA can be further processed to produce δ-valerolactam (2-piperidone), which serves as a precursor for bio-based nylons .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
5-aminopentanoic acid;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.BrH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNATNZPOLTKHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminovaleric Acid Hydrobromide (Low water content) | |
CAS RN |
2173111-73-2 | |
Record name | 5-Aminovaleric Acid Hydrobromide (Low water content) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Aminovaleric Acid Hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2K92H8WY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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